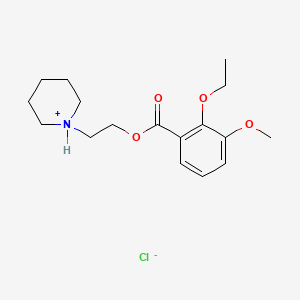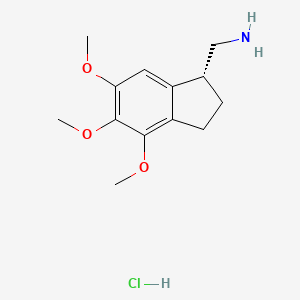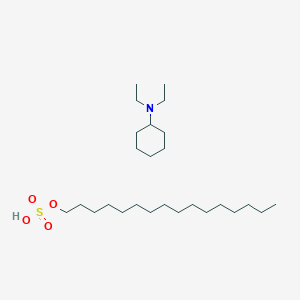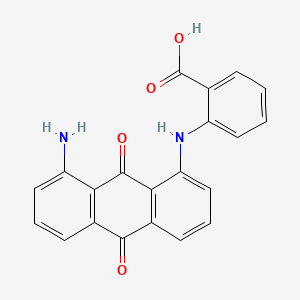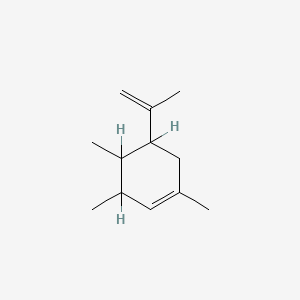![molecular formula C12H17NO6S B13779859 Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- CAS No. 67674-20-8](/img/structure/B13779859.png)
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- is a complex organic compound with a unique structure that includes both sulfonyl and hydroxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxyphenylamine with ethylene oxide to introduce the hydroxyethyl group. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by acylation with acetic anhydride to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethyl and sulfonyl groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: Similar structure but lacks the sulfonyl and methoxy groups.
N-Acetylethanolamine: Contains a hydroxyethyl group but differs in the overall structure.
2-Acetamidoethanol: Similar to N-(2-hydroxyethyl)acetamide but with different functional groups.
Uniqueness
Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]- is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
67674-20-8 |
|---|---|
Fórmula molecular |
C12H17NO6S |
Peso molecular |
303.33 g/mol |
Nombre IUPAC |
N-[5-(2-hydroxyethylsulfonyl)-2,4-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C12H17NO6S/c1-8(15)13-9-6-12(20(16,17)5-4-14)11(19-3)7-10(9)18-2/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
Clave InChI |
ATBMYJLQRLENFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1OC)OC)S(=O)(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


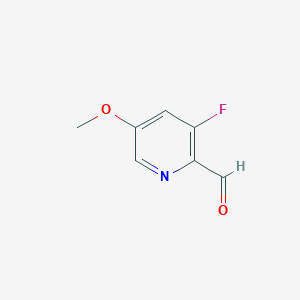
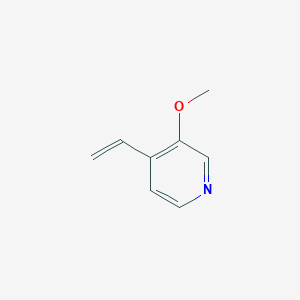
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)

